

Electronic properties and molecular orbital analysis of Pent-4-enamide.

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An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of **Pent-4-enamide**

Introduction

Pent-4-enamide (C₅H₉NO) is an organic compound featuring both a terminal alkene and a primary amide functional group.[1] This unique bifunctional structure makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The interplay between the electron-rich double bond and the resonance-stabilized amide group gives rise to distinct electronic properties that govern its reactivity and potential biological interactions. This guide provides a detailed examination of the electronic structure and molecular orbitals of **Pent-4-enamide**, leveraging computational and experimental data to offer insights for researchers and drug development professionals.

Methodologies for Structural and Electronic Analysis

The characterization of **Pent-4-enamide**'s electronic and molecular properties relies on a combination of computational modeling and experimental spectroscopic techniques.

Computational Protocols: Density Functional Theory (DFT)





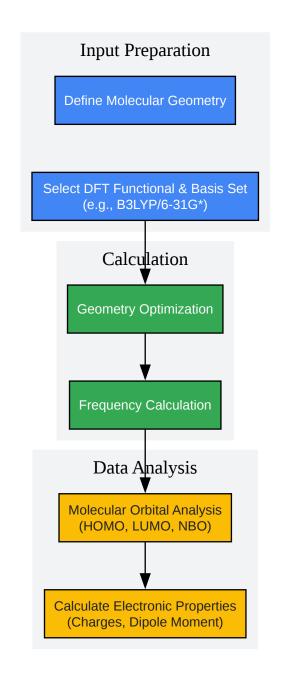


Quantum mechanical calculations are crucial for understanding the electronic landscape of **Pent-4-enamide**. A widely used method is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for molecular systems.

Typical Protocol:

- Functional and Basis Set: Calculations are commonly performed using the B3LYP functional with the 6-31G* basis set.[2] This level of theory is effective for optimizing molecular geometry and calculating electronic properties like molecular orbital energies.
- Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule.
- Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
- Molecular Orbital Analysis: Post-optimization, analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Mulliken population analysis, and Natural Bond Orbital (NBO) analysis are conducted to probe electron distribution and reactivity.[2]





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Caption: Workflow for DFT-based analysis of **Pent-4-enamide**.

Experimental Protocols: Spectroscopic Elucidation

Experimental techniques provide physical validation of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine
the connectivity and chemical environment of atoms. For instance, vinyl protons in



derivatives of **Pent-4-enamide** show characteristic chemical shifts between δ 5.04–5.91 ppm.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The
presence of the amide (C=O and N-H stretching) and the alkene (C=C stretching) groups
can be confirmed.[2]

Electronic Properties

The electronic properties of **Pent-4-enamide** have been investigated using DFT calculations, revealing key quantitative insights into its stability and reactivity.[2]



| Property | Calculated Value | Significance |
|--------------------------|-------------------------------|---|
| HOMO Energy | -6.5 to -7.0 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.0 to -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~5.0 to 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[2][3][4] The moderate gap for Pent-4-enamide indicates good stability under ambient conditions.[2] |
| Mulliken Charges | Significant charge separation | The carbonyl carbon carries a partial positive charge (δ +), while the oxygen and nitrogen atoms bear partial negative charges (δ -), influencing intermolecular interactions.[2] |
| Heat of Formation (ΔHf°) | -45 to -50 kcal/mol (est.) | Provides information on the thermodynamic stability of the molecule. |

Molecular Orbital (MO) Analysis

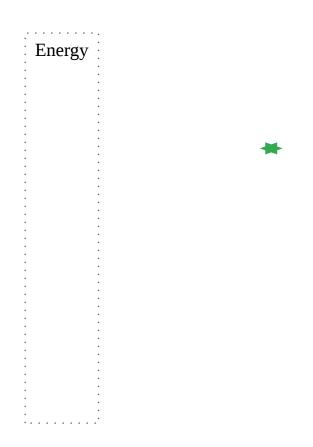
MO theory provides a framework for understanding the distribution of electrons and predicting sites of chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The frontier orbitals, HOMO and LUMO, are central to the chemical reactivity of a molecule.



- HOMO (Highest Occupied Molecular Orbital): For Pent-4-enamide, the HOMO is primarily localized on the π-orbital of the terminal alkene and the nitrogen lone pair of the amide group.[2] This suggests that these sites are the most susceptible to electrophilic attack.
- LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly composed of the π^* -antibonding orbital of the carbonyl group.[2] This indicates that the carbonyl carbon is the most likely site for nucleophilic attack.



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Caption: Frontier molecular orbitals and energy gap of **Pent-4-enamide**.

Electron Delocalization and Resonance

Natural Bond Orbital (NBO) analysis confirms significant electron delocalization within the amide group.[2] The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which restricts rotation around the C-N bond and contributes to the planar geometry of the amide moiety.[2] This delocalization is a key factor in the molecule's overall stability.



Molecular Structure and Synthesis

The structural features of **Pent-4-enamide** are foundational to its electronic properties.

Caption: 2D representation of the **Pent-4-enamide** molecular structure.

Pent-4-enamide can be synthesized via several routes, including:

- Direct Amidation: The reaction of pent-4-enoic acid with ammonia or an amine.[2]
- Alkene Hydroamidation: Using transition metal catalysts to react an alkene with an amine.[2]
- Reduction of Nitriles: The reduction of pent-4-enenitrile.[2]

Conclusion

The electronic architecture of **Pent-4-enamide** is defined by the synergistic effects of its terminal alkene and amide functionalities. Computational analysis, primarily through DFT, indicates a molecule with moderate stability, evidenced by a HOMO-LUMO gap of approximately 5.0-6.0 eV.[2] The localization of the HOMO on the alkene and amide nitrogen, and the LUMO on the carbonyl group, provides clear predictions for its reactivity towards electrophiles and nucleophiles, respectively. This detailed understanding of its electronic properties is invaluable for designing new synthetic pathways and for the rational development of novel therapeutic agents.

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